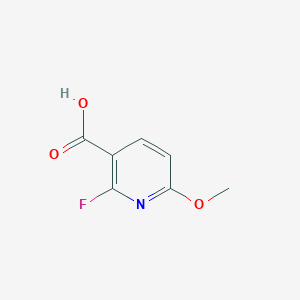

2-Fluoro-6-methoxynicotinic acid

Descripción general

Descripción

2-Fluoro-6-methoxynicotinic acid is a chemical compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13. It is a derivative of nicotinic acid, where the fluorine atom is attached to the second carbon and a methoxy group (-OCH3) is attached to the sixth carbon of the pyridine ring

Métodos De Preparación

The synthesis of 2-Fluoro-6-methoxynicotinic acid typically involves the reaction of 2-fluoro-6-methoxypyridine with a suitable carboxylating agent. One common method involves the use of sodium methoxide in methanol and tetrahydrofuran as solvents . The reaction is carried out at low temperatures, followed by acidification and extraction to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. For example, treatment with thionyl chloride (SOCl₂) converts the acid to its corresponding acid chloride, which reacts with alcohols to form esters .

Example Reaction:

| Reagents/Conditions | Yield | Notes | Source |

|---|---|---|---|

| SOCl₂, reflux, 5–12 hrs | 52–86% | Esterification with MeOH/EtOH | |

| CDI (carbonyldiimidazole) | 60–90% | Activated intermediate in DMF |

Hydrolysis of Esters

The methyl/ethyl ester derivatives can be hydrolyzed back to the carboxylic acid under acidic or basic conditions .

Example:

| Conditions | Yield | pH Adjustment | Source |

|---|---|---|---|

| 1M NaOH, 70°C, 3–5 hrs | 79–96% | HCl to pH 3–4 | |

| 3M HCl, room temperature | 84–90% | Direct neutralization |

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position participates in SNAr reactions with strong nucleophiles (e.g., amines, alkoxides) .

Example:

| Nucleophile | Catalyst | Yield | Temperature | Source |

|---|---|---|---|---|

| Ammonia | CuBr·SMe₂ | 47–66% | 60–80°C | |

| Potassium tert-butoxide | None | 86–96% | Reflux |

Condensation Reactions

The carboxylic acid forms hydrazides or amides via condensation with hydrazines or amines, enabling access to bioactive derivatives .

Example:

| Reagent | Solvent | Yield | Application | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH | 72–90% | Anti-tubercular agents | |

| CDI, then amine | DMF | 65–88% | Neuroprotective leads |

Functionalization via Methoxy Group

The methoxy group at the 6-position can undergo demethylation or act as a directing group in metal-catalyzed cross-couplings .

Demethylation Example:

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | 60–75% | |

| HI (48%) | Reflux, 12 hrs | 55–68% |

Dearomatization Reactions

Under catalytic asymmetric conditions, the pyridine ring undergoes dearomatization with organometallic reagents (e.g., Grignard reagents) .

Example:

| Catalyst System | Selectivity (ee) | Yield | Source |

|---|---|---|---|

| CuBr·SMe₂/(R,R)-Ph-BPE | 66–97% | 47–98% |

Comparative Reactivity of Analogues

Key Mechanistic Insights:

-

Steric and Electronic Effects : The 6-methoxy group enhances ring electron density, facilitating electrophilic substitutions at the 4-position .

-

Fluorine’s Role : The 2-fluoro group stabilizes intermediates in SNAr via negative charge delocalization but reduces reactivity compared to chloro analogues .

-

Catalytic Systems : Copper-ligand complexes (e.g., Ph-BPE) improve enantioselectivity in dearomatization .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1. Drug Development

2-Fluoro-6-methoxynicotinic acid serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting nicotinic acetylcholine receptors. The fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design.

- Case Study: Nicotinic Receptor Modulators

Research has shown that the introduction of fluorine atoms can significantly alter the pharmacokinetic properties of compounds designed to interact with nicotinic receptors. For instance, studies on fluoroanisoles indicate that fluorination can improve binding affinity and selectivity towards specific receptor subtypes .

1.2. Anti-inflammatory Agents

Another notable application is in the development of anti-inflammatory drugs. The structural modifications provided by this compound can lead to compounds with enhanced anti-inflammatory properties.

- Example: Etoricoxib Synthesis

This compound is utilized as an intermediate in synthesizing etoricoxib, a selective COX-2 inhibitor used for treating arthritis and osteoarthritis . The synthesis pathway involves several steps where this compound plays a crucial role in achieving high yields and purities.

Agrochemical Applications

2.1. Pesticide Development

Fluorinated compounds are increasingly being explored for their potential as agrochemicals due to their enhanced biological activity and stability. This compound is being investigated for use in developing new pesticides.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-6-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

2-Fluoro-6-methoxynicotinic acid can be compared with other similar compounds such as:

2-Fluoronicotinic acid: Lacks the methoxy group, which may affect its reactivity and applications.

6-Methoxynicotinic acid: Lacks the fluorine atom, which may influence its chemical properties and biological activities.

Nicotinic acid: The parent compound without any substitutions, used as a reference for understanding the effects of fluorine and methoxy substitutions.

The uniqueness of this compound lies in the combined presence of both the fluorine atom and methoxy group, which impart distinct chemical and biological properties .

Actividad Biológica

2-Fluoro-6-methoxynicotinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

This compound features a fluorine atom and a methoxy group attached to the nicotinic acid backbone. These substituents influence its chemical reactivity and biological interactions. The presence of the fluorine atom enhances lipophilicity, which may improve the compound's bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that related compounds with similar structural motifs demonstrate broad-spectrum antimicrobial effects, particularly against drug-resistant strains of bacteria. The mechanism involves the inhibition of bacterial growth through interference with essential metabolic pathways.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 3.9 | Broad-spectrum |

| 6-Methoxynicotinic acid | 1.95 | Moderate |

| Unsubstituted Nicotinic Acid | 7.81 | Low |

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators. This action could make it a candidate for developing therapies for inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation.

- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study conducted on derivatives of nicotinic acid revealed that the introduction of a methoxy group at position 6 significantly enhanced anti-tubercular activity compared to unsubstituted analogues. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/mL, indicating potent activity against Mycobacterium tuberculosis .

- In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .

- Inflammation Model : In experimental models of inflammation, this compound showed significant reduction in inflammatory markers, suggesting its utility in developing anti-inflammatory drugs .

Propiedades

IUPAC Name |

2-fluoro-6-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWTZHJCJCPAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257940 | |

| Record name | 2-Fluoro-6-methoxy-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211515-88-6 | |

| Record name | 2-Fluoro-6-methoxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211515-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-methoxy-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-methoxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.